molecular formula C13H10FNO3 B14640364 2-Fluorophenyl 4-amino-2-hydroxybenzoate CAS No. 56356-25-3

2-Fluorophenyl 4-amino-2-hydroxybenzoate

Cat. No.: B14640364
CAS No.: 56356-25-3
M. Wt: 247.22 g/mol
InChI Key: HCLNLKPDUQPWGY-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-amino-2-hydroxybenzoate is an organic compound that features a fluorine atom, an amino group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenyl 4-amino-2-hydroxybenzoate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorophenol with 4-amino-2-hydroxybenzoic acid. This reaction typically requires a strong base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium can facilitate the coupling reactions, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenyl 4-amino-2-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

2-Fluorophenyl 4-amino-2-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluorophenyl 4-amino-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. The amino group can participate in nucleophilic attacks, while the hydroxybenzoate moiety can interact with various enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl 4-amino-2-hydroxybenzoic acid
  • 4-Amino-2-fluorobenzoic acid
  • 2-Amino-4-fluorobenzoic acid

Uniqueness

2-Fluorophenyl 4-amino-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxybenzoate moiety. This combination enhances its chemical reactivity and binding affinity, making it more versatile in various applications compared to its similar compounds .

Properties

CAS No.

56356-25-3

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

(2-fluorophenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C13H10FNO3/c14-10-3-1-2-4-12(10)18-13(17)9-6-5-8(15)7-11(9)16/h1-7,16H,15H2

InChI Key

HCLNLKPDUQPWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)N)O)F

Origin of Product

United States

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